N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
Overview
Description
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C16H10ClF3N2O2 and a molecular weight of 354.71 g/mol . This compound is characterized by the presence of a cyanophenoxy group, a trifluoromethyl group, and a chloroacetamide group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the following steps:
Formation of the cyanophenoxy intermediate: This step involves the reaction of 4-cyanophenol with an appropriate halogenated compound to form the cyanophenoxy group.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent.
Formation of the chloroacetamide group: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution reactions: The chloroacetamide group can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form corresponding acids or amides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Formation of substituted amides, thiols, or alcohols.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of corresponding acids or amides.
Scientific Research Applications
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide: Similar structure with a fluorobenzamide group instead of a chloroacetamide group.
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of a chloroacetamide group.
Uniqueness
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-8-15(23)22-13-7-11(16(18,19)20)3-6-14(13)24-12-4-1-10(9-21)2-5-12/h1-7H,8H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTCTUNBGXPGAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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